
(5-Brom-2-fluorphenyl)(phenyl)methanon
Übersicht
Beschreibung
“(5-Bromo-2-fluorophenyl)(phenyl)methanone” is a chemical compound with the molecular formula C13H8BrFO . It has an average mass of 279.104 Da and a monoisotopic mass of 277.974243 Da .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-fluorophenyl)(phenyl)methanone” has been confirmed by various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der pharmazeutischen Chemie
(5-Brom-2-fluorphenyl)(phenyl)methanon: dient als wertvolles Zwischenprodukt in der pharmazeutischen Chemie. Das Vorhandensein von Brom- und Fluoratomen am Benzolring macht es zu einer aktiven Gruppe für weitere chemische Reaktionen. Diese Halogen-Substituenten können elektronenarme Arene aktivieren, wodurch die elektrophile Fähigkeit von SN2-Elektrophilen erhöht und diese reaktiver werden .
Synthese biologisch aktiver Verbindungen
Die Verbindung wird zur Synthese biologisch aktiver Verbindungen verwendet, insbesondere bei der Entwicklung von Pyrazinylketonen. Diese Verbindungen haben eine Reihe biologischer und pharmakologischer Eigenschaften gezeigt, wie z. B. entzündungshemmende, antivirale, antitumorale, antioxidative, antimikobakterielle und zytostatische Aktivitäten .
Pharmazeutische Forschung
In der pharmazeutischen Forschung kann This compound zur Herstellung neuartiger Arzneimittelkandidaten eingesetzt werden. Seine Molekülstruktur ermöglicht die Erforschung lösungsmittelzugänglicher Regionen in Proteinen, was bei der Entwicklung selektiver Inhibitoren für verschiedene Isoformen in In-vitro-Studien hilft .
Dichtefunktionaltheorie (DFT)-Studien
Das elektrostatische Molekülpotential und die Grenzorbitale der Verbindung können mit DFT analysiert werden. Dies hilft, die physikalisch-chemischen Eigenschaften der Verbindung, einschließlich ihrer Reaktivität und Stabilität, zu verstehen, was für die Entwicklung neuer Medikamente entscheidend ist .
Entwicklung von antiviralen Wirkstoffen
Indol-Derivate, die mit dieser Verbindung synthetisiert werden können, haben signifikante antivirale Aktivitäten gezeigt. Diese Derivate können so konzipiert werden, dass sie eine breite Palette von RNA- und DNA-Viren hemmen, was zur Entwicklung neuer antiviraler Therapien beiträgt .
Entzündungshemmende Anwendungen
Die Derivate der Verbindung können auf ihre entzündungshemmenden Eigenschaften untersucht werden. Durch Modifizieren der Molekülstruktur können Forscher die Wirksamkeit und Selektivität dieser Derivate für die Behandlung verschiedener entzündlicher Erkrankungen verbessern .
Krebsforschung
Derivate von This compound können auf ihre Antikrebsaktivitäten untersucht werden. Die Fähigkeit der Verbindung, mit Krebszelllinien zu interagieren und das Tumorwachstum zu hemmen, macht sie zu einem möglichen Kandidaten für die Entwicklung neuer Antikrebsmedikamente .
Photolumineszenz-Photoaktivatoren
Die jüngste Forschung hat pyrazinbasierte prototypische aggregationsinduzierte Photolumineszenz-Photoaktivatoren unter Verwendung ähnlicher Verbindungen entwickelt. Diese Photoaktivatoren weisen eine gute Stabilität, einstellbare molekulare Anregungsbewegung und elektronische Struktur auf, wodurch sie in verschiedenen wissenschaftlichen Anwendungen nützlich sind .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that (5-Bromo-2-fluorophenyl)(phenyl)methanone may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (5-Bromo-2-fluorophenyl)(phenyl)methanone may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been found to possess various biological activities, indicating that they may affect a broad range of biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid crystal and is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that (5-bromo-2-fluorophenyl)(phenyl)methanone may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound is a solid crystal and is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . These properties could influence its stability and efficacy in different environments.
Eigenschaften
IUPAC Name |
(5-bromo-2-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERLHWDVTGPLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
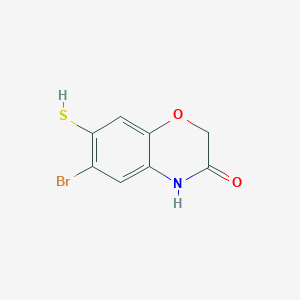
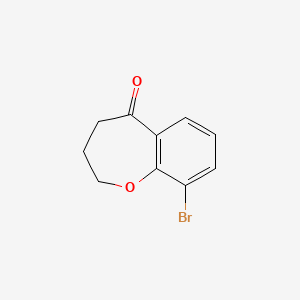
![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)
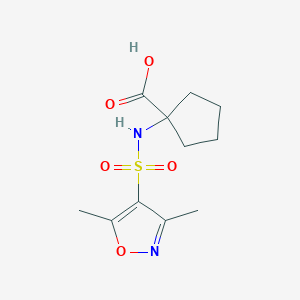
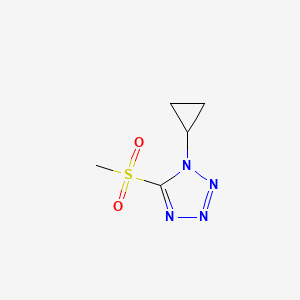



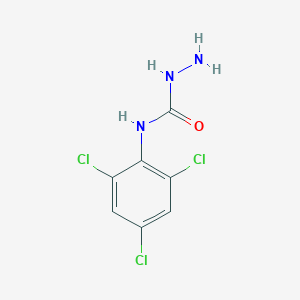


![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)


